molecular formula C12H15FO2 B7976295 5-Fluoro-3-iso-pentoxybenzaldehyde

5-Fluoro-3-iso-pentoxybenzaldehyde

Cat. No.: B7976295
M. Wt: 210.24 g/mol
InChI Key: AVHHUMOGZFDYOS-UHFFFAOYSA-N
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Description

5-Fluoro-3-iso-pentoxybenzaldehyde is an organic compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and an aldehyde functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-iso-pentoxybenzaldehyde typically involves the introduction of the iso-pentoxy group and the fluorine atom onto a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where a suitable benzaldehyde derivative is reacted with iso-pentyl alcohol in the presence of a base to form the iso-pentoxybenzaldehyde. The fluorine atom can then be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-iso-pentoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 5-Fluoro-3-iso-pentoxybenzoic acid

    Reduction: 5-Fluoro-3-iso-pentoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-3-iso-pentoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom, which can enhance the photophysical properties of the compound.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iso-pentoxybenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The iso-pentoxy group can also affect the compound’s solubility and membrane permeability, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzaldehyde
  • 5-Fluoro-4-methoxybenzaldehyde
  • 3-Fluoro-4-methoxybenzaldehyde

Comparison

5-Fluoro-3-iso-pentoxybenzaldehyde is unique due to the presence of the iso-pentoxy group, which can impart different physical and chemical properties compared to similar compounds with methoxy groups. The iso-pentoxy group is bulkier and more hydrophobic, potentially leading to differences in reactivity, solubility, and biological activity. The position of the fluorine atom also plays a crucial role in determining the compound’s overall properties and reactivity.

Properties

IUPAC Name

3-fluoro-5-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9(2)3-4-15-12-6-10(8-14)5-11(13)7-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHHUMOGZFDYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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